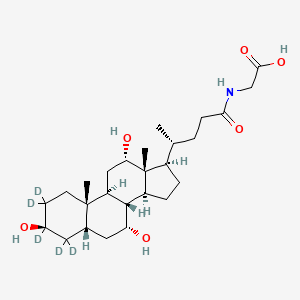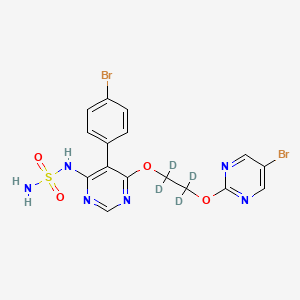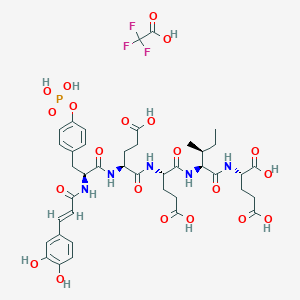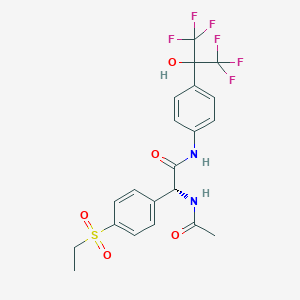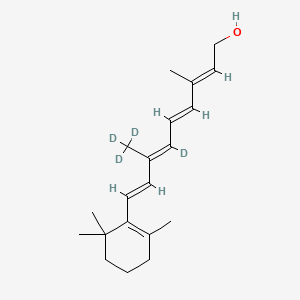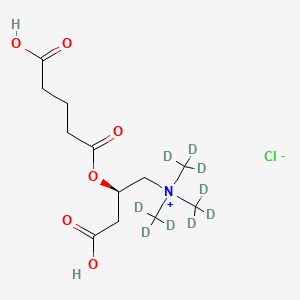
Proanthocyanidin A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proanthocyanidin A4 is a type of proanthocyanidin, which are polyphenolic compounds found in a variety of plants. These compounds are known for their antioxidant properties and are widely studied for their potential health benefits. This compound, in particular, is a dimeric form of proanthocyanidin, consisting of two flavan-3-ol units. It is commonly found in fruits, nuts, bark, and certain plant seeds and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A4 typically involves the condensation of flavan-3-ol units. One common method is the use of phloroglucinol as a derivatizing agent . Another method involves the reduction of proanthocyanidins using ammonium formate as a hydrogen source, ethanol-water as a solvent, and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of proanthocyanidins often involves extraction from plant sources. Techniques such as column chromatography, low-, medium-, and high-pressure liquid chromatography, and preparative thin-layer chromatography are used for the separation and purification of proanthocyanidins .
Chemical Reactions Analysis
Types of Reactions: Proanthocyanidin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Proanthocyanidins can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions often involve the use of nucleophiles like thiols or amines.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of proanthocyanidins, as well as substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
Proanthocyanidin A4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the structure and reactivity of proanthocyanidins.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Mechanism of Action
Proanthocyanidin A4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like survivin .
Comparison with Similar Compounds
Proanthocyanidin A4 is unique among proanthocyanidins due to its specific dimeric structure. Similar compounds include other dimeric proanthocyanidins like proanthocyanidin B1 and B2, as well as oligomeric and polymeric proanthocyanidins. Compared to these, this compound has distinct bioactivities and stability profiles .
Properties
Molecular Formula |
C30H24O12 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(1R,5S,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1 |
InChI Key |
NSEWTSAADLNHNH-IVJIMCHNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)


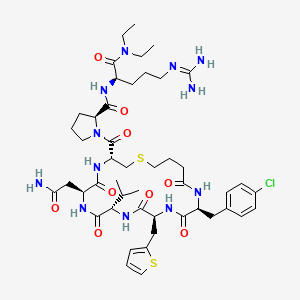
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
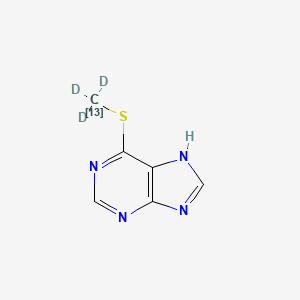
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
